Agrimonolide-6-O-glucopyranoside

Description

Botanical Sources

Agrimonia pilosa Ledeb. (Rosaceae)

Agrimonia pilosa Ledeb., commonly known as hairy agrimony, is a significant botanical source of Agrimonolide-6-O-glucopyranoside. nih.govnih.govmedchemexpress.com Phytochemical investigations of the aerial parts of this plant have consistently reported the presence of this compound. nih.gov It is considered one of the characteristic isocoumarins of this species. dntb.gov.ua Studies have isolated and identified this compound alongside other related compounds, such as agrimonolide (B1665657) and desmethylagrimonolide, from the methanolic extracts of A. pilosa. nih.govnih.gov The presence of this glucoside is a key feature in the chemical fingerprint of this traditional medicinal plant.

Lawsonia inermis (Henna)

Lawsonia inermis, the plant famously known as henna, also contains this compound. pharmatutor.org This compound is part of a diverse array of phytochemicals found in henna, which contribute to its well-known properties. pharmatutor.orgajol.info Research has identified this compound as one of the bioactive compounds within L. inermis. ajol.infofrc.ae Its occurrence in henna highlights the broad distribution of this isocoumarin (B1212949) glycoside across different plant families.

Potentilla reptans

The creeping cinquefoil, Potentilla reptans, is another member of the Rosaceae family that has been found to contain this compound. uel.ac.uk Investigations into the chemical constituents of this plant have putatively identified this compound among its antimicrobial components. uel.ac.uk This finding suggests a wider distribution of this compound within the Potentilla genus and the Rosaceae family as a whole.

Isolation Methodologies

The extraction and purification of this compound from its natural sources rely on established phytochemical techniques. The choice of method is often guided by the research objectives, such as identifying bioactive compounds.

Activity-Guided Fractionation

Activity-guided fractionation is a common strategy employed to isolate bioactive compounds, including this compound. dntb.gov.ua This process involves the systematic separation of a crude plant extract into various fractions based on their chemical properties. Each fraction is then tested for a specific biological activity.

In the case of Agrimonia pilosa, a methanolic extract of the aerial parts was subjected to successive fractionation. nih.gov The ethyl acetate (B1210297) fraction demonstrated strong α-glucosidase inhibitory activity. nih.gov Subsequent chromatographic separation of this active fraction led to the successful isolation of this compound. nih.govdntb.gov.ua This targeted approach ensures that the isolated compounds are directly linked to the observed biological effect.

Methanolic Extraction

Methanolic extraction is a widely used initial step in the isolation of this compound from plant materials. nih.govnih.gov Methanol (B129727) is an effective solvent for extracting a broad range of polar and moderately polar compounds, including glycosides like this compound.

The process typically involves macerating or refluxing the dried and powdered plant material (such as the aerial parts of Agrimonia pilosa) with methanol. nih.govnih.gov The resulting crude methanolic extract is then concentrated and can be further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to yield the pure compound. nih.gov

Isolation Methodologies

Aqueous Extraction

Aqueous extraction methods have been employed in the study of phytochemicals from Agrimonia species. nih.govresearchgate.net One study mentions the preparation of an aqueous extract from Agrimonia pilosa Ledeb for the investigation of its antioxidant activities. nih.gov Another study involving Lawsonia inermis (henna) flower also utilized an aqueous extract to explore its biological activities, and subsequent analysis identified the presence of Agrimonolide-6-O-β-D-glucopyranoside. nih.gov While specific details on the efficiency of aqueous extraction for this particular compound are not extensively documented in the provided results, the use of water as a solvent in initial extraction steps is a common practice in phytochemical analysis.

Chromatographic Techniques

The isolation and purification of this compound from plant extracts rely heavily on various chromatographic techniques. hebmu.edu.cn Following initial extraction, typically with solvents like methanol, the crude extract is subjected to systematic fractionation. mdpi.commdpi.com

A common strategy involves partitioning the extract with solvents of increasing polarity, such as ethyl acetate and n-butanol. mdpi.com The active fractions are then further purified using column chromatography. mdpi.com Stationary phases like silica gel and Sephadex LH-20 are frequently used. mdpi.com

In one detailed example, an ethyl acetate fraction of a methanol extract from Agrimonia pilosa was subjected to silica gel column chromatography using a gradient of chloroform (B151607) and acetone. mdpi.comnih.gov This was followed by further separation on another silica gel column with a mobile phase of dichloromethane (B109758) and methanol to yield pure compounds, including this compound. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) is also a crucial tool for the final purification and to ensure the purity of the isolated compound, which is often greater than 95%. mdpi.com

Co-occurrence with Related Phytochemicals

This compound is found in Agrimonia species alongside a variety of other structurally related compounds.

Agrimonolide (Aglycone Precursor)

Agrimonolide is the aglycone precursor of this compound. nih.govmdpi.com This means that the glycoside is formed by the attachment of a glucose molecule to the agrimonolide structure. Both compounds are frequently isolated together from Agrimonia pilosa. nih.govnih.govresearchgate.net Phytochemical studies consistently report the co-isolation of agrimonolide and its 6-O-glucoside, highlighting their close biosynthetic relationship. nih.govmdpi.comresearchgate.net

Desmethylagrimonolide and its Glycosides

Another closely related isocoumarin found with this compound is desmethylagrimonolide and its corresponding glycoside, desmethylagrimonolide-6-O-β-D-glucopyranoside. nih.govnih.govmdpi.com These compounds have been isolated from the aerial parts of Agrimonia pilosa in the same phytochemical investigations that yielded this compound. nih.govnih.govmdpi.com The structural difference lies in the absence of a methyl group in the desmethyl derivatives.

Other Isocoumarins

The isocoumarin profile of Agrimonia pilosa is not limited to the aforementioned compounds. Research has led to the identification of other isocoumarins, such as (3S)-Agrimonolide-6-(6''-galloyl)-O-β-D-glucopyranoside, which is a new isocoumarin derivative identified by the presence of a galloyl group attached to the glucose moiety. researchgate.net The co-occurrence of these various isocoumarins suggests a shared biosynthetic pathway within the plant. researchgate.netresearchgate.net

Flavonoids and Flavonoid Glycosides

Agrimonia species are rich sources of flavonoids and their glycosides, which are consistently found alongside this compound. nih.govmdpi.comsemanticscholar.org Numerous studies on Agrimonia pilosa have reported the isolation of a wide array of these compounds. nih.govnih.govmdpi.commdpi.com

Commonly co-isolated flavonoids include:

Flavonols: Quercetin and Kaempferol. nih.govmdpi.comsemanticscholar.org

Flavones: Luteolin (B72000) and Apigenin. nih.govmdpi.comsemanticscholar.org

Flavonoid Glycosides: Isoquercitrin (quercetin-3-O-glucoside), Astragalin (kaempferol-3-O-glucoside), Vitexin, Isovitexin, Tiliroside, and Afzelin. nih.govnih.govmdpi.commdpi.com

The presence of these diverse flavonoid structures underscores the complex phytochemical composition of the plant source.

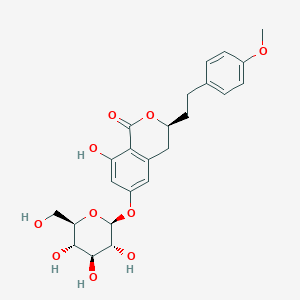

Structure

3D Structure

Properties

IUPAC Name |

(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBYGORCDLAFG-KAJSMZSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155122 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126223-29-8 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemistry

Other Secondary Metabolites

Agrimonolide-6-O-glucopyranoside is a notable isocoumarin (B1212949) glycoside that has been isolated from Agrimonia pilosa Ledeb. immunomart.comscispace.commedchemexpress.com This plant, belonging to the Rosaceae family, is a rich source of a diverse array of secondary metabolites. phytojournal.comresearchgate.net Phytochemical investigations have revealed that in addition to this compound and its aglycone, agrimonolide (B1665657), the plant contains a wide variety of other compounds. These can be broadly categorized into several classes, including flavonoids, triterpenes, phenolic acids, and other constituents. researchgate.nettandfonline.comnih.gov

Flavonoids

Agrimonia pilosa is particularly rich in flavonoids, with numerous compounds from this class being identified. phytojournal.comresearchgate.net These include both flavonoid aglycones and their glycosidic derivatives. Among the identified flavonoids are:

Flavonols such as quercetin, kaempferol, and their various glycosides like quercitrin, isoquercitrin, hyperin, rutin, and astragalin. researchgate.netnih.govmdpi.com

Flavones like luteolin (B72000) and apigenin, along with their glycosides. researchgate.netmdpi.comdntb.gov.ua

Other flavonoids that have been isolated include catechin, vitexin, isovitexin, and tiliroside. mdpi.commdpi.com

Triterpenes

Several triterpenoids have been identified in Agrimonia pilosa, contributing to its chemical diversity. These include compounds such as ursolic acid, tormentic acid, and corosolic acid. tandfonline.commdpi.com

Phenolic Acids and Other Phenolic Compounds

A variety of phenolic acids and other simple phenolic compounds have also been reported from this plant. These include gallic acid and protocatechuic acid. tandfonline.com Additionally, phloroglucinol (B13840) derivatives have been identified as a class of secondary metabolites present in Agrimonia. researchgate.net

Other Isocoumarins

Besides this compound, other related isocoumarins have been isolated from Agrimonia pilosa. These include agrimonolide and desmethylagrimonolide, as well as the glycoside desmethylagrimonolide-6-O-β-d-glucopyranoside. nih.govmdpi.com

The following tables provide a summary of the major classes of secondary metabolites, other than this compound, that have been identified in Agrimonia pilosa.

**Table 1: Flavonoids found in *Agrimonia pilosa***

| Class | Compound Name |

|---|---|

| Flavonols | Quercetin |

| Kaempferol | |

| Quercitrin | |

| Isoquercitrin | |

| Hyperin | |

| Rutin | |

| Astragalin | |

| Tiliroside | |

| Flavones | Luteolin |

| Apigenin | |

| Vitexin | |

| Isovitexin | |

| Flavan-3-ols | Catechin |

**Table 2: Triterpenes and Phenolic Compounds found in *Agrimonia pilosa***

| Class | Compound Name |

|---|---|

| Triterpenes | Ursolic acid |

| Tormentic acid | |

| Corosolic acid | |

| Phenolic Acids | Gallic acid |

| Protocatechuic acid | |

| Other Isocoumarins | Agrimonolide |

| Desmethylagrimonolide | |

| Desmethylagrimonolide-6-O-β-d-glucopyranoside |

Biosynthesis and Structural Relationships

Proposed Biosynthetic Pathway (Phenylpropanoid Pathway)

The biosynthesis of Agrimonolide-6-O-glucopyranoside is proposed to occur via the phenylpropanoid pathway. nih.gov This pathway is a major route in plants for the synthesis of a wide variety of secondary metabolites, starting from the aromatic amino acids phenylalanine or tyrosine. nih.govfrontiersin.org These compounds, derived from the shikimate pathway, serve as the foundational building blocks for thousands of phenolic compounds, including coumarins, flavonoids, and lignin. nih.govnih.gov The general phenylpropanoid pathway involves a series of enzymatic reactions that convert phenylalanine or tyrosine into p-coumaroyl-CoA, a key intermediate that can then be channeled into various specialized metabolic branches to produce compounds like agrimonolide (B1665657) and its glycosides. frontiersin.org

The amino acid L-tyrosine is a primary precursor for the biosynthesis of numerous natural products, including this compound. wikipedia.orgvedantu.com Tyrosine itself is an aromatic amino acid synthesized in organisms via the shikimate pathway, which generates chorismate, a common precursor to all three aromatic amino acids. nih.gov In the context of the phenylpropanoid pathway, tyrosine can be directly converted into p-coumaric acid, initiating the sequence of reactions that leads to the formation of the isocoumarin (B1212949) core. wikipedia.org

The formation of p-coumaric acid (4-hydroxycinnamic acid) from L-tyrosine is a critical step in the biosynthetic pathway. wikipedia.orgwikipedia.org This conversion is catalyzed by the enzyme tyrosine ammonia (B1221849) lyase (TAL). wikipedia.org Alternatively, p-coumaric acid can be synthesized from L-phenylalanine, which is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), and then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. frontiersin.orgwikipedia.org This acid is a central intermediate and a precursor to 4-coumaroyl CoA, which serves as a building block for a vast array of phenylpropanoid metabolites. nih.govfrontiersin.org

The core structure of this compound is a 3,4-dihydroisocoumarin, chemically identified as 3,4-dihydro-6,8-dihydroxy-3-[2-(4-methoxyphenyl) ethyl]-1H-2-benzopyran-1-one, which is the aglycone known as Agrimonolide. encyclopedia.pubjst.go.jp While the prompt mentions a naphthoquinone core, the actual structure is an isocoumarin derivative. encyclopedia.pubnih.gov The formation of this isocoumarin ring is believed to involve the condensation of precursors derived from the phenylpropanoid pathway (providing the phenylethyl side chain) and a polyketide pathway.

Following the formation of the agrimonolide core, the final step in the biosynthesis of this compound is glycosylation. This process involves the attachment of a glucose molecule to the agrimonolide structure. Specifically, a β-D-glucopyranosyl unit is attached at the 6-hydroxy position of the agrimonolide molecule, a reaction catalyzed by a glycosyltransferase enzyme. mdpi.comnih.gov This glycosylation step yields the final compound, Agrimonolide-6-O-β-D-glucopyranoside. nih.govnih.gov

Structural Classification within Isocoumarins

This compound belongs to the isocoumarin class of natural products, which are characterized by a 1H-2-benzopyran-1-one framework. nih.govimmunomart.com These compounds are found in various plants and microorganisms and exhibit a range of biological activities. encyclopedia.pub

This compound is structurally a glucoside derivative of the isocoumarin aglycone, agrimonolide. mdpi.comnih.gov The core molecule, agrimonolide, is a known bioactive compound isolated from plants such as Agrimonia pilosa. encyclopedia.pubresearchgate.net The addition of a glucose moiety at the C-6 hydroxyl group of agrimonolide results in the formation of this compound. mdpi.comnih.gov This glycosylation often alters the solubility and bioactivity of the parent compound. mdpi.com

This compound is part of a family of related isocoumarin glycosides found in Agrimonia pilosa. researchgate.netresearchgate.net One such related compound is (3S)-Agrimonolide-6-(6''galloyl)-O-β-D-glucopyranoside. researchgate.net This compound shares the same fundamental structure as this compound: an agrimonolide core with a glucose unit at the C-6 position. researchgate.netresearchgate.net The key difference is the further modification of the glucose unit by the attachment of a galloyl group at the 6'' position of the sugar. researchgate.net This illustrates how a common biosynthetic precursor, agrimonolide, can be diversely modified through glycosylation and subsequent acylation to generate a suite of related natural products within the same plant species.

Mentioned Compounds

Biological Activities and Molecular Mechanisms

α-Glucosidase Inhibitory Activity

Agrimonolide-6-O-glucopyranoside has been identified as an inhibitor of α-glucosidase, an enzyme critical in carbohydrate digestion. nih.govnih.gov However, its potency and mechanism are best understood in comparison to its parent compound.

Studies comparing this compound with its aglycone, Agrimonolide (B1665657), have demonstrated a significant difference in their α-glucosidase inhibitory capabilities. Research on phytochemicals from Agrimonia pilosa found that Agrimonolide exhibited strong inhibitory activity, whereas this compound showed weak activity. nih.govnih.govdntb.gov.ua

The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, highlights this disparity. Agrimonolide has an IC50 value of 24.2 µM, indicating potent inhibition. In contrast, this compound has an IC50 value of 71.6 µM, signifying considerably weaker activity. nih.gov

Table 1: Comparative α-Glucosidase Inhibitory Activity

| Compound | IC50 Value (µM) | Potency |

|---|---|---|

| Agrimonolide | 24.2 | Strong |

| This compound | 71.6 | Weak |

| Desmethylagrimonolide | 37.4 | Strong |

| Desmethylagrimonolide-6-O-β-d-glucopyranoside | 52.3 | Weak |

Data sourced from studies on compounds isolated from Agrimonia pilosa. nih.govnih.gov

Kinetic analysis helps to understand how an inhibitor interacts with an enzyme. Studies have revealed that the aglycone, Agrimonolide, acts as a non-competitive inhibitor of α-glucosidase. nih.govnih.govdntb.gov.ua This means it binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its efficiency without blocking substrate binding directly. nih.govresearchgate.net The Lineweaver-Burk plots from these kinetic analyses confirm this non-competitive inhibition model for Agrimonolide. nih.govresearchgate.net While detailed kinetic studies on this compound are less common due to its weaker activity, the analysis of its aglycone provides crucial insight into the inhibitory mechanism of this class of isocoumarins. nih.gov

The presence of a glucose molecule attached to the aglycone, a process known as glycosylation, has a clear impact on the compound's inhibitory function. The significantly higher IC50 value of this compound (71.6 µM) compared to Agrimonolide (24.2 µM) demonstrates that the addition of the O-glucose moiety reduces its α-glucosidase inhibitory activity. nih.gov This finding is consistent with broader observations that glycosylation of flavonoids and other phenolic compounds often diminishes their enzyme inhibitory effects. nih.govmdpi.com The structural change brought about by the bulky glucose group likely hinders the optimal interaction of the molecule with the α-glucosidase enzyme. nih.gov

Antimicrobial Activity

This compound has been identified as a phytochemical contributing to the antimicrobial properties of certain plant extracts, particularly against Gram-positive bacteria.

This compound has been implicated in the antibacterial action against Staphylococcus aureus, a common Gram-positive pathogen often found in wound infections. frc.aeuel.ac.ukmdpi.com

In a study of traditional Anglo-Saxon wound healing formulations, extracts from Potentilla reptans demonstrated effectiveness against S. aureus. uel.ac.uk Subsequent analysis putatively identified this compound as one of the active antimicrobial compounds within this plant. uel.ac.uk

Similarly, research on Henna (Lawsonia inermis) extracts, which are known to contain this compound, showed potent antibacterial activity against S. aureus, with zones of inhibition measured at 15-20 mm. frc.aeajol.info In silico docking analysis from this study further suggested a strong interaction between this compound and key bacterial proteins, highlighting its potential as a bioactive antimicrobial agent. frc.aeajol.info

Table 2: Antimicrobial Activity Associated with this compound

| Plant Source | Target Organism | Observed Effect |

|---|---|---|

| Potentilla reptans | Staphylococcus aureus | Contributes to extract's efficacy (MIC50 8 μg/mL) |

| Lawsonia inermis (Henna) | Staphylococcus aureus | Contributes to extract's efficacy (15-20 mm inhibition zone) |

Data sourced from studies on traditional medicinal plants. frc.aeuel.ac.ukajol.info

The presence of this compound in plants used in traditional medicine provides context for its antimicrobial role.

The identification of this compound in Potentilla reptans, a plant used in 10th-century Anglo-Saxon remedies for treating bacterial infections in wounds, suggests a long history of its application in an antimicrobial context. uel.ac.uk

Agrimonia pilosa, a primary source of the compound, is used in traditional Chinese and Korean medicine to treat various conditions, including dermatological problems and wound healing. researchgate.netresearchgate.net

Henna (Lawsonia inermis) has been used for centuries in traditional systems of medicine for its therapeutic benefits, which include antimicrobial properties. frc.aeajol.info The identification of this compound as a key phytochemical in Henna with predicted antimicrobial efficacy reinforces its importance in these traditional applications. frc.ae

Anti-inflammatory Activity

The anti-inflammatory properties of isocoumarins isolated from Agrimonia pilosa have been a subject of scientific investigation. These activities are associated with the presence of agrimonolide and its glycoside, this compound, with particular emphasis often placed on the aglycone form, agrimonolide. researchgate.net

The activation of immune cells like macrophages is a key factor in the progression of many inflammatory diseases, leading to the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). researchgate.net Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models have demonstrated the anti-inflammatory potential of compounds from Agrimonia pilosa. nih.gov Specifically, pretreatment with agrimonolide, the aglycone of this compound, has been shown to significantly reduce the production levels of pro-inflammatory cytokines, including IL-1β. researchgate.netnih.gov The anti-inflammatory effects of A. pilosa are attributed to its isocoumarin (B1212949) constituents, including both agrimonolide and this compound. researchgate.net

Potential in Hepatic Disease Research

This compound has been identified as a compound of interest in the context of liver disease research. immunomart.commedchemexpress.com

The discovery of this compound is linked to its potential role in protecting liver cells. A phytochemical investigation into the aqueous extract of the roots of Agrimonia pilosa Ledeb. was specifically guided by in vitro hepatoprotective activity assays. nih.gov This activity-guided fractionation led to the successful isolation of both agrimonolide and this compound. nih.gov

Human hepatoma cell lines are crucial tools for cancer research and for studying the effects of chemical compounds on liver cells. sigmaaldrich.comnih.gov The HepG2 cell line, derived from a human liver carcinoma, is widely used in such studies. jjgastro.commdpi.com In a study evaluating compounds from Agrimonia pilosa for protective effects against tacrine-induced cytotoxicity in HepG2 cells, the aglycone, agrimonolide, demonstrated notable hepatoprotective activity. nih.gov this compound was isolated during the same activity-guided investigation, marking its relevance in hepatoprotective research. immunomart.comnih.gov Specific inhibitory data for this compound against Huh7 and SK-Hep-1 cell lines is not detailed in the available research.

| Cell Line | Origin | Key Characteristics |

| HepG2 | Human Caucasian hepatocyte carcinoma. sigmaaldrich.com | Epithelial-like, non-tumorigenic, and known to secrete various human plasma proteins. jjgastro.com |

| Huh7 | Human hepatoma, established in 1982. jjgastro.com | Epithelial-like, tumorigenic, and a suitable host for in vitro propagation of the Hepatitis C virus (HCV). nih.govjjgastro.com |

| SK-Hep-1 | Ascites fluid from a human hepatic carcinoma case. jjgastro.com | Tumorigenic with an endothelial origin, sometimes used as a model for liver sinusoidal endothelial cells. jjgastro.com |

Interactions with Specific Proteins

Molecular docking studies have provided insight into the potential mechanisms of action for this compound by identifying its interactions with specific proteins. One such study analyzed the binding affinities of phytochemicals with the Acetoin utilization protein AcuA. ajol.info The results highlighted this compound as having a particularly strong interaction with this protein. ajol.infofrc.ae This suggests it could be a promising candidate for further development as a therapeutic agent. ajol.info

| Parameter | Finding | Source |

| Target Protein | Acetoin utilization protein AcuA | ajol.info |

| Binding Energy | -9.5 kcal/mol | ajol.info |

| Key Interaction | Hydrogen bond formation with the amino acid residue VAL116 at the binding site. | ajol.info |

Binding Affinity to Acetoin Utilization Protein AcuA

Recent in-silico studies have highlighted the potential of this compound as a promising antimicrobial agent through its interaction with the Acetoin utilization protein AcuA. ajol.info This protein is crucial for the metabolic processes of certain bacteria. researchgate.net Docking analyses have revealed that this compound exhibits a strong binding affinity for AcuA, with a reported binding energy of -9.5 kcal/mol. ajol.info This significant negative binding energy suggests a stable and favorable interaction between the compound and the protein, indicating its potential to disrupt the protein's normal function. ajol.info The strong interaction is attributed to the formation of hydrogen bonds and other interactions with key residues within the protein's binding pocket. ajol.info

| Compound | Target Protein | Binding Energy (kcal/mol) | Source |

| This compound | Acetoin Utilization Protein AcuA | -9.5 | ajol.info |

Identification of Key Amino Acid Residues in Binding (e.g., VAL116, THR137)

The high binding affinity of this compound to AcuA is facilitated by specific interactions with key amino acid residues within the protein's binding site. ajol.info Notably, hydrogen bonds are formed with the residue VAL116. ajol.info In addition to this key hydrogen bond, multiple other interactions have been observed with a range of amino acid residues, including THR137, ILE105, PHE46, ASP145, ARG112, PHE111, VAL107, CYS114, GLY113, ALA115, and LYS118. ajol.info These interactions collectively contribute to the stable binding of this compound within the binding pocket of AcuA, further underscoring its potential as an inhibitor of this protein. ajol.info

| Interacting Amino Acid Residues with this compound in AcuA | Type of Interaction | Source |

| VAL116 | Hydrogen Bond | ajol.info |

| THR137 | Multiple Interactions | ajol.info |

| ILE105 | Multiple Interactions | ajol.info |

| PHE46 | Multiple Interactions | ajol.info |

| ASP145 | Multiple Interactions | ajol.info |

| ARG112 | Multiple Interactions | ajol.info |

| PHE111 | Multiple Interactions | ajol.info |

| VAL107 | Multiple Interactions | ajol.info |

| CYS114 | Multiple Interactions | ajol.info |

| GLY113 | Multiple Interactions | ajol.info |

| ALA115 | Multiple Interactions | ajol.info |

| LYS118 | Multiple Interactions | ajol.info |

Aldose Reductase Inhibitory Potential (Note: Inactive in Some Studies)

The potential of this compound as an inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, has been investigated, yielding conflicting results. nih.govnih.govsemanticscholar.orgherbapolonica.pl Aldose reductase catalyzes the conversion of glucose to sorbitol, and its overactivation can lead to cellular damage. herbapolonica.pl One study investigating the constituents of Agrimonia pilosa reported that this compound was inactive against rat lens aldose reductase (RLAR). nih.gov In contrast, other compounds isolated from the same plant, such as certain flavonoids and agrimoniin, demonstrated significant inhibitory activity. nih.gov It is important to note that the field of natural product inhibitors of aldose reductase is extensive, with many flavonoids and their glycosides from various plant sources showing potent activity. nih.govsemanticscholar.orgherbapolonica.pl The lack of activity observed for this compound in this particular study suggests that its specific chemical structure may not be conducive to binding and inhibiting this particular enzyme, despite the general inhibitory potential found in structurally related compounds. nih.gov

| Compound | Source | Aldose Reductase Inhibitory Activity | IC50 Value (µM) | Source |

| This compound | Agrimonia pilosa | Inactive | Not Applicable | nih.gov |

| Quercetin (Positive Control) | Active | 0.2 | nih.gov | |

| Tetramethylene glutaric acid (TMG) (Positive Control) | Active | 0.5 | nih.gov |

Structure Activity Relationship Sar Investigations

Role of Glycosylation on Biological Potency

Glycosylation, the attachment of a sugar moiety to the aglycone (the non-sugar part of the molecule), plays a critical role in the biological activity of many natural compounds, including agrimonolide-6-O-glucopyranoside.

Studies comparing the biological activities of isocoumarin (B1212949) glycosides and their corresponding aglycones have revealed that, in many cases, the aglycone form exhibits greater potency. For instance, in the context of α-glucosidase inhibition, the isocoumarin aglycones agrimonolide (B1665657) and desmethylagrimonolide demonstrated stronger inhibitory activities than their glycosylated counterparts, agrimonolide-6-O-β-D-glucopyranoside and desmethylagrimonolide-6-O-β-D-glucopyranoside. nih.gov This suggests that the presence of the O-glucose moiety can reduce the inhibitory effect on this particular enzyme. nih.gov

This trend is not unique to isocoumarins. Research on flavonoids, another class of plant-derived compounds, has also shown that the aglycone form often manifests greater potency in nitric oxide (NO) inhibition compared to the glycoside counterpart. mdpi.com It is a general observation that O-glycosylation at any position on an aglycone can reduce the enzyme inhibitory effect compared to the aglycone alone. nih.govnih.gov The masking effect of the more complex glycoside structures is thought to contribute to this reduced activity. mdpi.com

However, it is important to note that glycosylation can sometimes enhance other biological properties. For example, in vivo studies with flavonoids have shown that glycosides can have similar or even higher activity than their aglycones, potentially due to improved pharmacokinetic profiles such as higher plasma levels and longer residence times. nih.gov

Table 1: Comparative α-Glucosidase Inhibitory Activity of Isocoumarins

| Compound | IC₅₀ (µM) | Inhibition Type |

| Agrimonolide | 24.2 | Non-competitive |

| Agrimonolide-6-O-β-D-glucopyranoside | 71.6 | Not specified |

| Desmethylagrimonolide | 37.4 | Non-competitive |

| Desmethylagrimonolide-6-O-β-D-glucopyranoside | 52.3 | Not specified |

Data sourced from a study on α-glucosidase inhibitors from Agrimonia pilosa L. nih.gov

Influence of Sugar Moiety Type and Position

The type of sugar attached and its position on the aglycone are crucial factors that can significantly modulate biological activity. While specific studies on this compound are limited in this direct comparison, broader research on flavonoids provides valuable insights that may be applicable.

For example, in studies of flavonoids and their inhibitory effects on rat lens aldose reductase (RLAR), the type of sugar and its attachment position were shown to be significant. mdpi.com Rhamnoside at the 3-position of the flavonol/flavone structure showed stronger activity than other sugar types. mdpi.com Furthermore, glucuronide and glucoside at the 7'-position demonstrated higher activity than glucoside at the 3'- and 7'-positions. mdpi.com

Impact of Substitutions on the Isocoumarin Core

Modifications to the core isocoumarin structure, beyond glycosylation, also have a profound impact on biological activity. Agrimonolide itself is a derivative of isocoumarins. nih.gov The isocoumarin skeleton is a versatile scaffold that has been the subject of synthetic efforts to create novel analogues with varied biological activities. tdx.cat

In the broader class of flavonoids, the presence and position of hydroxyl (-OH) groups are critical. For instance, a hydroxyl group at the 3-position of the C ring in flavonoids was found to be a critical factor for NO inhibitory activity, with its presence leading to a diminished effect. mdpi.com Conversely, for α-glucosidase inhibitory activity in flavonoids, the presence of a 3-OH group is considered crucial. nih.gov

While detailed structure-activity relationship studies focusing specifically on a wide range of substitutions on the agrimonolide isocoumarin core are not extensively documented in the provided search results, the general principles observed in related compound classes like flavonoids underscore the importance of the substitution pattern on the core structure for determining biological effects. The specific substitution pattern of agrimonolide, with its methoxyphenyl and dihydroxy groups, is what imparts its distinct chemical and biological properties.

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying individual components from a mixture. nih.gov Its application is fundamental in the analysis of natural products like Agrimonolide-6-O-glucopyranoside found in plants such as Agrimonia pilosa. semanticscholar.orgrsc.org

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a widely used method for the quantitative analysis of phenolic compounds. mdpi.com This technique separates compounds in a sample, and the DAD measures the absorbance of each separated component across a range of ultraviolet (UV) and visible wavelengths. This provides a UV spectrum for each compound, which aids in its identification and ensures purity of the chromatographic peak.

In the context of analyzing constituents of Agrimonia species, HPLC-DAD methods have been developed and validated for the simultaneous quantification of multiple major compounds. rsc.orgpsu.edu The quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards. mdpi.com The selection of specific wavelengths for monitoring is based on the UV maxima of the target compounds, allowing for sensitive and selective detection. mdpi.com

For more definitive structural characterization and sensitive quantification, HPLC is often coupled with tandem mass spectrometry (MS/MS), using electrospray ionization (ESI) as the interface (HPLC-ESI-MS/MS). nih.govmdpi.com This powerful hyphenated technique combines the superior separation capability of HPLC with the mass-analyzing power of MS/MS. rsc.orgpsu.edu

After compounds are separated by the HPLC column, they enter the ESI source where they are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The first mass spectrometer (MS1) isolates these parent ions. The isolated ions are then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2). This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling unambiguous identification even in complex matrices. psu.edusemanticscholar.org HPLC-ESI-MS/MS has been successfully employed to identify and characterize numerous compounds, including this compound, from plant extracts. rsc.orgsemanticscholar.orguel.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules, including natural products like this compound. hyphadiscovery.comweebly.com This technique provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) in a strong magnetic field. weebly.comresearchgate.net

The structure of this compound was successfully elucidated using 1D (¹H and ¹³C) and 2D NMR experiments. nih.gov Analysis of the chemical shifts, coupling constants, and correlations in various NMR spectra allows for the precise assignment of each proton and carbon in the molecule, confirming the connectivity of the agrimonolide (B1665657) core to the glucopyranoside moiety. hyphadiscovery.comnih.gov

Specific spectral data from ¹H NMR analysis in a DMSO-d₆ solvent have been reported, providing key signals that define the compound's structure. nih.gov

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J in Hz) | Number of Protons | Assignment |

|---|---|---|---|

| 7.31 | d, J = 8.8 | 2H | H-2′, 6′ |

| 6.92 | d, J = 8.5 | 2H | H-3′, 5′ |

| 6.47 | d, J = 2.3 | 1H | H-7 |

| 6.17 | d, J = 2.3 | 1H | H-5 |

| 5.38 | s | 1H | H-3 |

| 3.84 | s | 3H | OCH₃ |

| 2.97 | ddd, J = 14.3, 9.4, 5.3 | 1H | H-2′′a |

| 2.50 | ddd, J = 14.0, 8.9, 7.1 | 1H | H-2′′b |

| 2.10 | m | 1H | H-1′′a |

| 1.92 | m | 1H | H-1′′b |

Data sourced from Lee et al., 2021. nih.gov

UV Detection and Mass Spectrometry for Characterization

The characterization of this compound is further supported by UV spectroscopy and mass spectrometry, often used in conjunction with HPLC. nih.govmdpi.com

UV Detection: As utilized in HPLC-DAD systems, UV spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the structure. For flavonoid and isocoumarin (B1212949) glycosides, UV spectra help confirm the nature of the aromatic rings and their substitution patterns. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the parent ion, which allows for the determination of the molecular formula. mdpi.com For this compound, the molecular formula has been established as C₂₄H₂₈O₁₀. biosynth.com Tandem MS (MS/MS) experiments generate characteristic fragmentation patterns. For a glycoside like this compound, a common fragmentation involves the loss of the sugar moiety (glucopyranoside, 162 Da), resulting in a fragment ion corresponding to the aglycone (agrimonolide). This neutral loss is a key diagnostic feature for identifying glycosylated compounds. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₂₈O₁₀ |

| Exact Mass | 476.1682 g/mol |

| Observed Ion (Negative Mode) | [M-H]⁻ at m/z 475.1682 |

Data sourced from a 2020 study. researchgate.net

Method Validation for Quantification

To ensure that an analytical method for quantifying this compound is reliable, accurate, and precise, it must undergo a thorough validation process. mdpi.com Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for the intended analytical purpose. psu.eduresearchgate.net

Two critical parameters in method validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). researchgate.neteuropa.eu

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.net It is the concentration that provides a signal-to-noise ratio of approximately 3. psu.edu

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. researchgate.net The LOQ is typically determined as the concentration that yields a signal-to-noise ratio of about 10. psu.edu

LOD and LOQ are mathematically calculated from the calibration curve, using the standard deviation of the response and the slope of the regression line. researchgate.net The formulas are generally expressed as:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line.

S = the slope of the calibration curve. mdpi.com

These values are essential for defining the working range of the analytical method. europa.eu In a study developing an HPLC-DAD method for Agrimonia pilosa, the LOD and LOQ for several major constituents were determined, demonstrating the sensitivity of the method. psu.edu

Table 3: Example LOD and LOQ Values for Compounds in Agrimonia pilosa Analyzed by HPLC-DAD

| Compound | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|

| (+)-Catechin | 0.43 | 1.42 |

| Apigenin | 0.24 | 0.81 |

| Agrimonolide | 0.31 | 1.04 |

| Tiliroside | 0.29 | 0.96 |

Data from Cui et al., 2014. psu.edu

Precision, Repeatability, and Stability

In analytical chemistry, precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Repeatability assesses precision over a short period with the same analyst and equipment, while intermediate precision extends this assessment over a longer timeframe, involving different analysts, equipment, or days. nih.govresearchgate.net Stability testing evaluates the chemical stability of the analyte in a sample solution over time and under specific storage conditions. rsc.orgpsu.edu

A validated HPLC-DAD method for the analysis of major constituents from Agrimonia pilosa, including the structurally related compound agrimonolide, has demonstrated high precision and stability. rsc.orgpsu.edu The intra- and inter-day variations for the analytes were found to be less than 2.61%. rsc.orgpsu.edu For repeatability, the relative standard deviations (RSDs) were below 3.29%. psu.edu

The stability of the sample solution was confirmed by storing it in methanol (B129727) at 4°C and analyzing it at intervals of 0, 2, 4, 6, 8, 12, 16, and 24 hours. rsc.orgpsu.edu The results showed that the sample was very stable, with RSDs for the analytes remaining below 2.24%, which is within permissible limits. rsc.orgpsu.edu

| Parameter | Relative Standard Deviation (RSD) |

|---|---|

| Intra-day Precision | < 2.61% |

| Inter-day Precision | < 2.61% |

| Repeatability | < 3.29% |

| Stability (24h at 4°C in Methanol) | < 2.24% |

Accuracy and Recovery

Accuracy denotes the closeness of the test results obtained by the method to the true value. mdpi.com It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte detected by the analytical method is calculated. nih.gov A high recovery rate indicates a high level of accuracy, suggesting that the method can effectively extract and quantify the target compound with minimal loss or interference. mdpi.comnih.gov

In the context of analyzing constituents from Agrimonia pilosa, the developed HPLC-DAD method was shown to be accurate. rsc.orgpsu.edu The recovery experiments, which involved adding the standard solutions at three different concentration levels to the sample, yielded excellent results. The average recoveries for the quantified constituents were within the range of 95.44% to 102.55%. rsc.orgpsu.edu The relative standard deviation (RSD) for the recovery tests was less than 3.67%, indicating that the method is reproducible and provides good accuracy for all constituents. rsc.orgpsu.edu

| Analyte Group | Average Recovery | Recovery RSD |

|---|---|---|

| Major Constituents from Agrimonia pilosa | 95.44% – 102.55% | < 3.67% |

Q & A

Q. What are the key physicochemical and pharmacokinetic properties of Agrimonolide-6-O-glucopyranoside relevant to drug development?

this compound exhibits moderate buffer solubility (34.244 mg/L), high blood-brain barrier permeability (BBB: 0.0510216), and favorable Caco-2 permeability (16.9307), indicating potential for central nervous system targeting and oral absorption. Its plasma protein binding (77.6%) and water solubility (135.09 mg/L) further support its drug-like properties. Key metabolic enzyme inhibition (CYP 2C19, 2C9, 3A4) suggests possible drug-drug interactions, necessitating careful evaluation in preclinical models .

Q. How is the antimicrobial activity of this compound experimentally validated?

Antimicrobial efficacy is typically assessed via:

- In vitro assays : Disk diffusion or microdilution against pathogens like Bacillus cereus (32 mm inhibition zone).

- In silico docking : Binding affinity (-9.5 kcal/mol) with bacterial targets (e.g., AcuA protein) via hydrogen bonds (VAL116, THR137) and hydrophobic interactions (ILE105, PHE46). Researchers should validate these computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies are used to determine the molecular interactions of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) are employed to analyze binding modes. Critical residues (VAL116, ARG112) and interaction types (hydrogen bonds, π-π stacking) are identified using visualization tools like PyMOL or Chimera. Experimental validation via X-ray crystallography or mutagenesis studies is recommended to confirm computational predictions .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s toxicity profile?

Discrepancies arise between in silico predictions (e.g., Ames test positivity ) and experimental toxicity assays (non-mutagenic in Carcino_Mouse/Rat ). To resolve this:

Q. What strategies optimize this compound’s selectivity to minimize off-target effects?

Non-target interactions (e.g., with PHE111, CYS114 ) can be mitigated via:

- Structure-activity relationship (SAR) studies : Modify hydroxyl or glycoside groups to enhance specificity.

- Fragment-based drug design : Identify minimal pharmacophores using NMR or crystallography.

- Proteome-wide docking : Screen against human proteome databases (e.g., SwissTargetPrediction) to predict off-target binding .

Q. How should researchers design experiments to validate the compound’s ADMET properties in vivo?

- Absorption : Use intestinal perfusion models or radiolabeled tracer studies.

- Metabolism : Perform liver microsome assays with CYP isoform-specific inhibitors.

- Toxicity : Employ zebrafish embryotoxicity tests or rodent repeated-dose studies (OECD 407/408 guidelines).

- Bioavailability : Compare pharmacokinetic parameters (AUC, Cmax) between oral and intravenous administration .

Q. What experimental frameworks address the compound’s paradoxical BBB permeability and low MDCK cell permeability?

High BBB permeability (0.051) but low MDCK permeability (0.0659) suggests active transport mechanisms. Researchers should:

- Use P-glycoprotein (P-gp) knockout cell lines to assess efflux pump involvement.

- Measure unbound fraction in brain homogenate via equilibrium dialysis.

- Apply quantitative structure-permeability relationship (QSPR) models to refine predictions .

Methodological Considerations

Q. How to resolve discrepancies between in silico and in vitro binding affinity data?

- Re-dock ligands with adjusted force fields (e.g., AMBER vs. CHARMM).

- Validate with biolayer interferometry (BLI) or fluorescence polarization assays .

- Account for solvation effects and protein flexibility using ensemble docking .

Q. What statistical approaches are recommended for analyzing dose-response relationships in antimicrobial studies?

- Fit data to Hill-Langmuir equations to calculate IC50/EC50.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Use time-kill assays to assess bactericidal vs. bacteriostatic effects .

Future Research Directions

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathway perturbations (e.g., oxidative stress, cell wall synthesis). Network pharmacology tools (Cytoscape) can identify hub targets and synergistic combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.